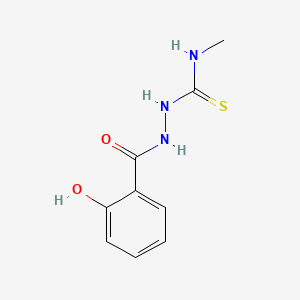

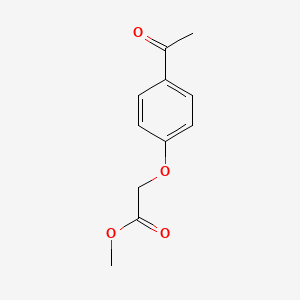

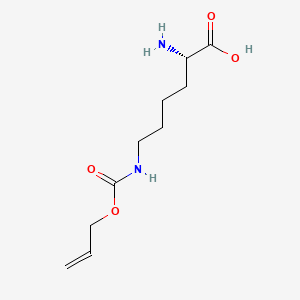

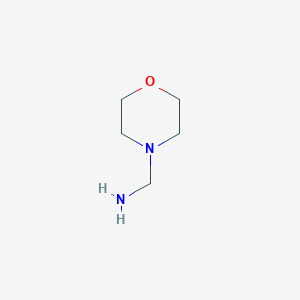

2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, an efficient synthesis of the novel 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex are described . Another study describes the organocatalyst- and reagent-controlled highly selective synthesis of diversely functionalized novel 2-hydroxybenzophenone frameworks .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex were studied using quantum chemical calculations . The structure of a related compound, benzoic acid, 2-(2-hydroxybenzoyl)-, is also available .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the organocatalyst- and reagent-controlled highly selective synthesis of diversely functionalized novel 2-hydroxybenzophenone frameworks has been described . Another study discusses the alkaline hydrolysis of an ester, followed by neutralisation of the salt with a strong acid to form the carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-hydroxybenzoic acid has a solubility in water of 2.5 g dm-3 at room temperature, which increases to 77.8 g dm-3 at 100°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis and DFT Studies : A novel synthesis of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex is described. Quantum chemical calculations, including molecular geometry and vibrational frequencies, were carried out to explain stability and geometry. The study also includes analysis of 1H-NMR chemical shifts, Mulliken charges, and HOMO-LUMO orbital energies, indicating that charge transfer occurs within the molecule (Genc et al., 2015).

Antimicrobial Activity

- Fluoro- and Hydroxy-Substituted Thiocarboxyhydrazones : A series of fluoro- and hydroxy-substituted thiocarboxyhydrazones, including 2-(2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide, were synthesized. These compounds exhibited effective antimicrobial activity against certain bacteria, highlighting their potential in microbial control (Liu, 2015).

Complex Formation with Metals

- Rhodium(III), Palladium(II), and Platinum(II) Complexes : The paper details the syntheses and spectral characteristics of rhodium(III), palladium(II), and platinum(II) complexes with this compound. This research provides insights into the coordination of this compound to central metal ions and its intraligand rearrangement in complex formation (Orysyk et al., 2014).

Antibacterial and Antioxidant Agents

- Novel Thiosemicarbazones : A study on the synthesis and characterization of 18 novel thiosemicarbazones, including derivatives of this compound, found that these compounds possessed antibacterial and antioxidant activities. This highlights their potential as therapeutic agents (Karaküçük-Iyidoğan et al., 2014).

Antimicrobial and Anticancer Activities

- Antiproliferative, Antioxidant Activities, and Toxicity : A study involving mixed-ligand amine-containing copper (II) coordination compounds with 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide demonstrated high antioxidant and antiproliferative activities towards cancer cells, alongside low toxicity in certain bioassays (Garbuz et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors, to exert their effects .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Related compounds have been shown to participate in various biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds have been shown to be metabolized via β-oxidation and glucuronidation and are primarily eliminated in the urine . The half-life of similar compounds is around 2 hours .

Result of Action

Similar compounds have been shown to exert various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-hydroxybenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-10-9(15)12-11-8(14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14)(H2,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDACFKZRIHBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979250 | |

| Record name | 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63224-32-8 | |

| Record name | 2-Hydroxybenzoic acid 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63224-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-((methylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)

![2-Isopropyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3055084.png)